molecular formula C19H24N2S B1679164 Profenamine CAS No. 522-00-9

Profenamine

Cat. No. B1679164
CAS RN: 522-00-9
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-UHFFFAOYSA-N
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Description

Profenamine, also known as ethopropazine, is a phenothiazine derivative used as an antiparkinsonian agent . It has anticholinergic, antihistamine, and antiadrenergic actions . It is sold under various trade names such as Parsidol, Parsidan, Parkisol, and Parkin .


Synthesis Analysis

The synthesis of Profenamine involves the alkylation between phenothiazine and 1-Diethylamino-2-chloropropane in the presence of Sodium amide .


Molecular Structure Analysis

Profenamine has a molecular formula of C19H24N2S . Its average mass is 312.472 Da and its mono-isotopic mass is 312.166016 Da .


Chemical Reactions Analysis

Profenamine’s anti-Parkinson action can be attributed to its anticholinergic properties. It partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia .


Physical And Chemical Properties Analysis

Profenamine is a small molecule with a chemical formula of C19H24N2S . It has an average weight of 312.472 and a mono-isotopic weight of 312.166019468 .

properties

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOZDBSBBXSXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023018
Record name Ethopropazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

5.24e-03 g/L
Record name Profenamine
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Record name Ethopropazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ethopropazine's antiparkinson action can be attributed to its anticholinergic properties. Ethopropazine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia; salivation may be decreased, and smooth muscle may be relaxed. Drug-induced extrapyramidal symptoms and those due to parkinsonism may be relieved, but tardive dyskinesia is not alleviated and may be aggravated by anticholinergic effects. Ethopropazine's local anesthetic effect is due to its antagonism of the NMDA glutamate receptor. Glutamate is recognized as an important transmitter in nociceptive pathways, and the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, in particular, has been implicated in the mediation of neuropathic pain. Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord results in hyperactivation and hypersensitivity of these receptors (perceived as hyperalgesia), thought to be an integral feature of neuropathic pain.
Record name Profenamine
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Product Name

Profenamine

CAS RN

522-00-9, 1094-08-2
Record name (±)-Ethopropazine
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Record name Profenamine [INN:BAN]
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Record name Profenamine
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Record name Ethopropazine
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Record name Profenamine
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Record name PROFENAMINE
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Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166-168, 64.5 °C
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
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Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In other studies, racemic ethopropazine hydrochloride salt was mixed with methylene chloride and 2M sodium hydroxide. The resulting suspension was agitated and the organic layer collected. After drying, the solvent was removed by rotary evaporation to give racemic ethopropazine base (4.0 g, 0.013 mol) that reacted with dibenzoyl-D-tartaric acid (4.4 g, 0.012 mol) in acetone with agitation. A white precipitate was collected after a few hours. After two recrystallization steps from absolute ethanol, a 99+% crystal was obtained, which was converted to ethopropazine hydrochloride salt. Yield: 20%. From the mother liquor, another diastereomeric salt was obtained as white precipitate, which was also recrystalized twice from absolute ethanol before converting to hydrochloride salt. Yield: 20%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
HS Gowda, KA Padmaji - 1978 - nopr.niscpr.res.in
The formation constant data show that the diffusion current increases and the forme tion constants decree se at higher tempera ture as expected. Complexation in KCl medium is …
Number of citations: 5 nopr.niscpr.res.in
HS Yathirajan, BM Mohan - 1984 - nopr.niscpr.res.in
Cyamepromazine maleate (CPM), profenamine hydrochloride (PFH), triflupromazine hydrochloride (TFPE) and fluphenazine dihydrochloride (FPH) are developed as redox indicators …
Number of citations: 2 nopr.niscpr.res.in
E Tanaka, T Nakamura, M Terada, T Shinozuka… - … of Chromatography B, 2007 - Elsevier
A high-performance liquid chromatographic method has been developed for the simultaneous analysis of the 12 phenothiazines (chlorpromazine, fluphenazine, levomepromazine, …
Number of citations: 82 www.sciencedirect.com
G SANKE, P KA - 1978 - pascal-francis.inist.fr
Keyword (fr) VANADIUM V COMPLEXE! FIN COORDINAT ORGANIQUE DOSAGE SPECTROMETRIE ABSORPTION ELEMENT TRACE EFFET INTERELEMENT VANADIUM! ACT …
Number of citations: 0 pascal-francis.inist.fr
HS Gowda, BM Mohan, SA Ahmed - Talanta, 1980 - Elsevier
Profenamine hydrochloride, fluphenazine dihydrochloride, trifluopromazine hydrochloride, cyamepromazine maleate, perphenazine dihydrochloride and mepazine hydrochloride are …
Number of citations: 8 www.sciencedirect.com
V Debbeti, TJ Ahmad, S Ananda, NM Made Gowda - Am. J. Chem, 2013 - Citeseer
Ethopropazine (EP) or profenamine is a phenothiazine derivative, N10-(2-diethylaminopropyl) phenothiazine (Figure. 1), used as an antiparkinsonian drug that has anticholinergic, …
Number of citations: 7 citeseerx.ist.psu.edu
M Suzuki, M Arai, A Hayashi, M Ogino - Eneurologicalsci, 2020 - Elsevier
Introduction Parkinson's disease (PD) treatment should follow guidelines and be tailored to each patient. Large database analyses can provide insights into prescribing patterns. …
Number of citations: 10 www.sciencedirect.com
A Kojło, J Michałowski, E Wołyniec - Journal of pharmaceutical and …, 2000 - Elsevier
… When position 2 is substituted by hydrogen, chemiluminescence is less intensive like in case of diethazine, promazine, alimemazine or profenamine. Relatively high …
Number of citations: 52 www.sciencedirect.com
T SUZUKA, A FURUYA, A KAMADA… - Journal of pharmacobio …, 1987 - jstage.jst.go.jp
An in vitro rat colonic sac method developed in this study was found to be suitable for frequent collection of samples and determination of transpott of compounds from serosal and …
Number of citations: 15 www.jstage.jst.go.jp
HS Gowda, BM Mohan - 1981 - nopr.niscpr.res.in
Materials and Methods All the reagents used were of AR grade. Aqueous solutions (0.1% m/v) of CPM, PFH, TFPH, FPH and PPH were prepared and stored in amber bottles. PFH was …
Number of citations: 0 nopr.niscpr.res.in

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